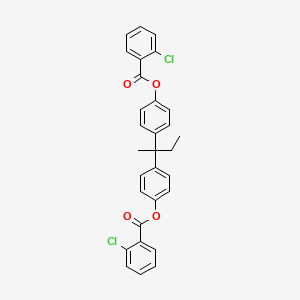
2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate)
Overview
Description
2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate), also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bisbenzoxazole derivative that has been synthesized using various methods and has shown promising results in various applications.
Scientific Research Applications
2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has shown promising results in various scientific research applications. It has been used as a fluorescent whitening agent in the textile industry, as a UV absorber in plastics, and as a light stabilizer in coatings. 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has also been used as a probe for protein-ligand interactions and as a fluorescent marker for biological imaging. Additionally, 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has shown potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) is not fully understood. However, it is believed to function by binding to DNA and RNA, inhibiting their degradation by UV radiation. 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has also been shown to reduce oxidative stress and inflammation in cells, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has some limitations, including its high cost and limited availability. Additionally, the toxicity of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has not been fully evaluated, which may limit its use in some experiments.
Future Directions
There are several future directions for the research of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate). One potential direction is the development of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate)-based therapeutics for the treatment of cancer and other diseases. Another direction is the exploration of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate)'s potential as a fluorescent marker for biological imaging. Additionally, further research is needed to fully understand the mechanism of action of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) and its potential toxicity in vivo.
properties
IUPAC Name |
[4-[2-[4-(2-chlorobenzoyl)oxyphenyl]butan-2-yl]phenyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Cl2O4/c1-3-30(2,20-12-16-22(17-13-20)35-28(33)24-8-4-6-10-26(24)31)21-14-18-23(19-15-21)36-29(34)25-9-5-7-11-27(25)32/h4-19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSRIAMMWKGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{4-[(2-Chlorobenzoyl)oxy]phenyl}-1-methylpropyl)phenyl 2-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B3827665.png)
![4-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B3827675.png)
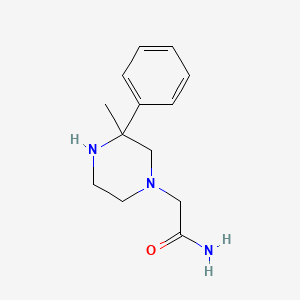
![7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3827687.png)
![N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine](/img/structure/B3827695.png)
![N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine](/img/structure/B3827696.png)
![2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3827698.png)

![N'-[(2-bromo-1-benzothien-3-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B3827711.png)
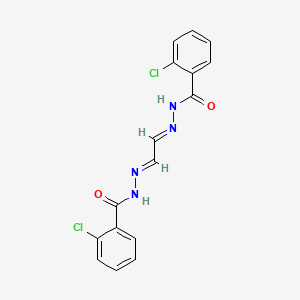
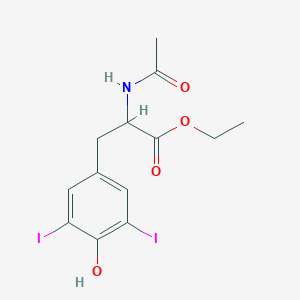
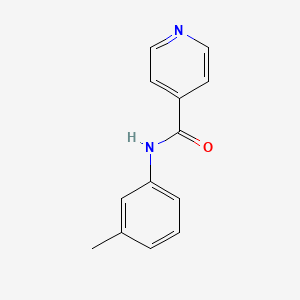
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]](/img/structure/B3827735.png)
![4-(4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827751.png)